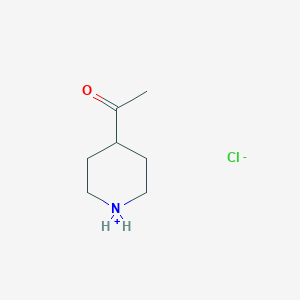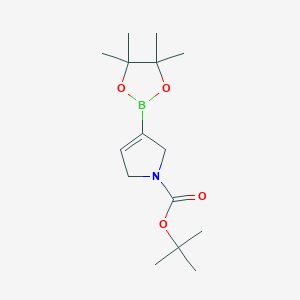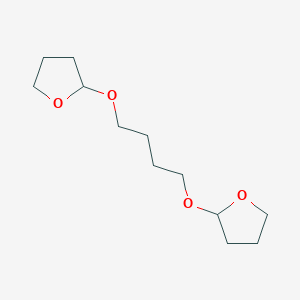
1,4-Bis(tetrahydro-2-furyloxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(tetrahydro-2-furyloxy)butane is a chemical compound of interest in various scientific research areas. Its structure and properties have been explored in different contexts, demonstrating its versatility and potential in chemical synthesis and applications.
Synthesis Analysis
The synthesis of derivatives and related compounds has been extensively studied. For instance, the synthesis of 1,4-bis(4-hydroxy-2-oxo-1,2-dihydroquinolin-6-yloxy)butanes through condensation reactions highlights methods for producing bis-functionalized butanes (Klásek, Kafka, & Kappe, 1995). Another approach involves the creation of macrocyclic complexes derived from 1,4-bis(3-aminopropoxy)butane, indicating the compound's utility in forming complex structures (Ilhan, Temel, & Paşa, 2009).
Molecular Structure Analysis
The molecular structure of related compounds such as 1,4-Bis(p-bromophenoxy) butane has been elucidated using single-crystal X-ray analysis, revealing details about the conformation of the methylene chain in the -O(CH2)4O- group (Ishikawa et al., 1971).
Chemical Reactions and Properties
Research into the chemical reactions and properties of 1,4-bis(tetrahydro-2-furyloxy)butane derivatives has led to insights into their reactivity and potential applications. Studies on the synthesis and reactions of 3-substituted derivatives illustrate the compound's versatility in chemical transformations (Klásek, Kafka, & Kappe, 1995).
Physical Properties Analysis
The physical properties of compounds closely related to 1,4-bis(tetrahydro-2-furyloxy)butane, such as their crystal structure and melting points, provide valuable information for understanding how structural variations influence physical characteristics (Wang, Liu, & Zhou, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, have been a focus of studies on 1,4-bis(tetrahydro-2-furyloxy)butane and its derivatives. For example, density functional theory has been used to study the tautomerization mechanisms of related compounds, shedding light on their chemical behavior and potential as anticancer drugs (Razavi, 2020).
Scientific Research Applications
Epoxidation Catalysts
Research has shown that compounds similar to 1,4-Bis(tetrahydro-2-furyloxy)butane can act as substrates in epoxidation reactions. For instance, the epoxidation of 1,4-bis(allyloxy)butane by hydrogen peroxide under phase transfer catalysis conditions was studied, with optimal conditions determined for the epoxidation process, evaluating the conversion and yields of the epoxide products (Kaczmarczyk, Januś, & Milchert, 2006).
Chemical Synthesis and Characterization
The synthesis and characterization of macrocyclic metal complexes derived from compounds similar to 1,4-Bis(tetrahydro-2-furyloxy)butane have been reported. These studies involve the reaction of such compounds with metal nitrates and aldehydes, proposing structures based on various analytical techniques (Ilhan, Temel, & Paşa, 2009).
Kinetic and Thermodynamic Control in Reactions
The Diels-Alder reactions between hexafluoro-2-butyne and bis-furyl dienes, involving compounds structurally related to 1,4-Bis(tetrahydro-2-furyloxy)butane, demonstrated kinetic versus thermodynamic control, providing a rare example of such control in chemical reactions (Borisova et al., 2018).
Ionic Liquids in Organic Synthesis
Research into novel ionic liquids for organic synthesis has shown that derivatives of compounds similar to 1,4-Bis(tetrahydro-2-furyloxy)butane can be effective in promoting reactions such as the synthesis of spiro-4H-pyrans, highlighting the role of such compounds in developing new catalytic systems (Goli-Jolodar, Shirini, & Seddighi, 2016).
Synthesis of Pyrazoles
The synthesis of succinyl-spaced pyrazoles from compounds related to 1,4-Bis(tetrahydro-2-furyloxy)butane has been explored, offering a new series of compounds with potential applications in various chemical domains (Bonacorso et al., 2011).
Safety And Hazards
Specific safety and hazard information for 1,4-Bis(tetrahydro-2-furyloxy)butane is not available in the search results. It’s always important to handle chemicals with appropriate safety measures.
Future Directions
The future directions of 1,4-Bis(tetrahydro-2-furyloxy)butane are not explicitly mentioned in the search results. However, its use as an impurity in Poly(butylene terephthalate) and as a by-product of 1,4-Butanediol suggests potential applications in polymer and chemical industries1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.
properties
IUPAC Name |
2-[4-(oxolan-2-yloxy)butoxy]oxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1(7-13-11-5-3-9-15-11)2-8-14-12-6-4-10-16-12/h11-12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTBSRFVMUCRTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)OCCCCOC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602020 |
Source


|
| Record name | 2,2'-[Butane-1,4-diylbis(oxy)]bis(oxolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(tetrahydro-2-furyloxy)butane | |
CAS RN |
76702-30-2 |
Source


|
| Record name | 2,2'-[Butane-1,4-diylbis(oxy)]bis(oxolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

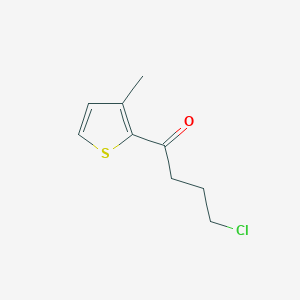
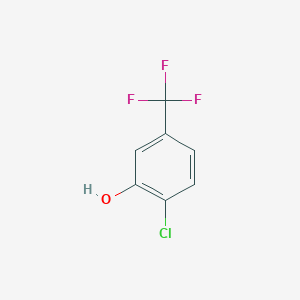
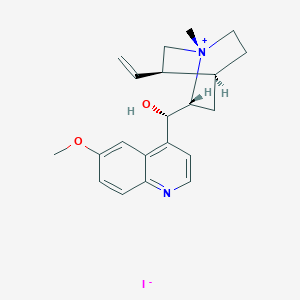
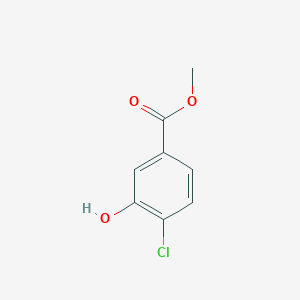
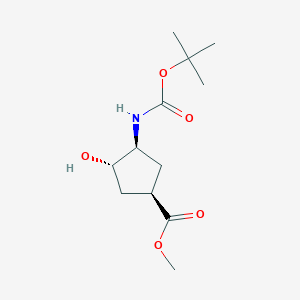
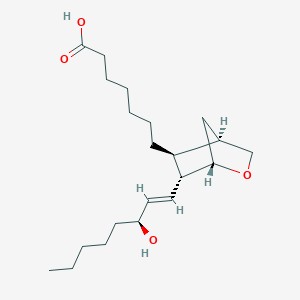
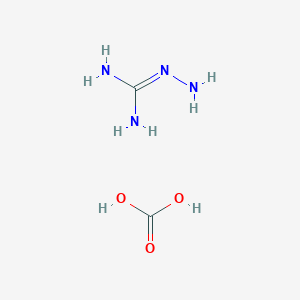
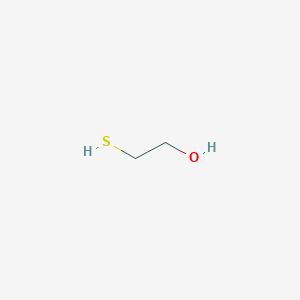
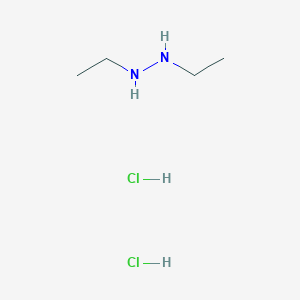
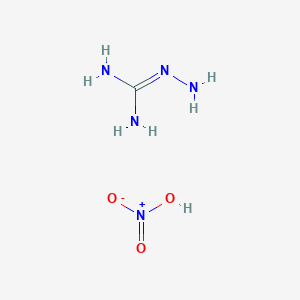
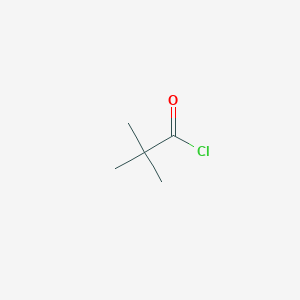
![(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B42363.png)
